1-Allyl-3-(4-benzylphenyl)thiourea
Description
1-Allyl-3-(4-benzylphenyl)thiourea is a thiourea derivative characterized by an allyl group attached to the nitrogen atom at position 1 and a 4-benzylphenyl substituent at position 3 of the thiourea scaffold. Its molecular formula is C₁₇H₁₈N₂S, with a molecular weight of 282.40 g/mol (based on supplier data from ). Structurally, the benzylphenyl group introduces significant steric bulk and aromaticity, which may influence its biological activity and binding interactions compared to simpler thiourea analogs.
Properties
IUPAC Name |
1-(4-benzylphenyl)-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-2-12-18-17(20)19-16-10-8-15(9-11-16)13-14-6-4-3-5-7-14/h2-11H,1,12-13H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRRUBGMINKKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CC=C(C=C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221934 | |
| Record name | N-[4-(Phenylmethyl)phenyl]-N′-2-propen-1-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415564-71-4 | |
| Record name | N-[4-(Phenylmethyl)phenyl]-N′-2-propen-1-ylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Phenylmethyl)phenyl]-N′-2-propen-1-ylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Allyl-3-(4-benzylphenyl)thiourea typically involves the reaction of allyl isothiocyanate with 4-benzylphenylamine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Allyl-3-(4-benzylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halogens or other electrophiles, forming substituted thioureas.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Allyl-3-(4-benzylphenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(4-benzylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The allyl and benzylphenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives exhibit diverse pharmacological and chemical properties depending on their substituents. Below is a systematic comparison of 1-Allyl-3-(4-benzylphenyl)thiourea with structurally related compounds:
Structural Analogs and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : Chlorine substitution on the benzoyl ring (e.g., 2- or 4-position) significantly enhances analgesic activity, with the 4-chloro derivative showing the highest potency .
- Hydrophobic vs.
- Steric Effects : The 4-benzylphenyl group in the target compound introduces steric hindrance, which may affect binding to biological targets compared to smaller substituents like benzoyl or chlorobenzoyl.
Physicochemical Properties
- Melting Points: Chlorobenzoyl derivatives exhibit higher melting points (e.g., 105.9–150.3°C) compared to non-halogenated analogs (68.5–69°C), suggesting increased crystallinity due to halogen interactions .
- Spectroscopic Data : IR and NMR spectra consistently confirm thiourea backbone and substituent positions across analogs .
Biological Activity
Overview
1-Allyl-3-(4-benzylphenyl)thiourea (CAS No. 1415564-71-4) is an organic compound with the molecular formula C17H18N2S and a molecular weight of 282.4 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction of allyl isothiocyanate with 4-benzylphenylamine. This process can be optimized for industrial production through continuous flow reactors and automated purification systems to ensure high yield and purity.
The biological activity of this compound is attributed to its structural features, particularly the thiourea moiety, which allows for hydrogen bonding and coordination with metal ions. This interaction can influence enzyme activity and protein functions, making it a candidate for various therapeutic applications. The lipophilicity contributed by the allyl and benzylphenyl groups enhances its ability to penetrate cell membranes.
Antimicrobial Activity
Recent studies have investigated the antimicrobial potential of thiourea derivatives, including this compound. A study involving molecular docking revealed that related compounds exhibited interactions with DNA gyrase, a target for antibacterial agents. Although some derivatives showed limited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, there was an observable trend in growth inhibition correlating with increased concentrations of the compounds tested .
Analgesic Activity
In a related study involving structurally similar compounds, it was found that derivatives like 1-allyl-3-(4-tertiary-butylbenzoyl)thiourea demonstrated significant analgesic effects when tested in mice. The compound outperformed diclofenac sodium, a commonly used analgesic, indicating potential for further development as a pain management drug .
Study on Antimicrobial Properties
A study focused on synthesizing analogs of 1-Allyl-3-benzoylthiourea assessed their antibacterial properties against various strains. The findings indicated that while these compounds did not exhibit strong antibacterial activity, they showed promise as lead compounds for optimization due to their interaction profiles with bacterial targets .
Study on Analgesic Effects
Research conducted on 1-allyl-3-(4-tertiary-butylbenzoyl)thiourea utilized a modified Schotten-Baumann reaction to synthesize the compound. It was evaluated using a writhing test in mice, demonstrating superior analgesic efficacy compared to diclofenac sodium with an effective dose (ED50) of approximately 19 mg/kg body weight .
Comparative Analysis
The biological activities of this compound can be compared with other thiourea derivatives:
| Compound | Biological Activity | Remarks |
|---|---|---|
| This compound | Antimicrobial, Analgesic | Studied for various therapeutic potentials |
| 1-Allyl-3-(4-tertiary-butylbenzoyl)thiourea | Superior Analgesic | Outperformed diclofenac sodium |
| 1-Allyl-3-(4-methylphenyl)thiourea | Limited Activity | Similar structure but varied efficacy |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
